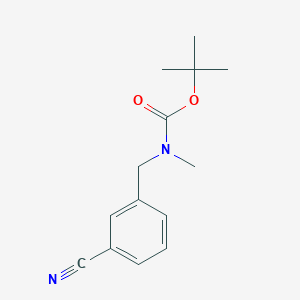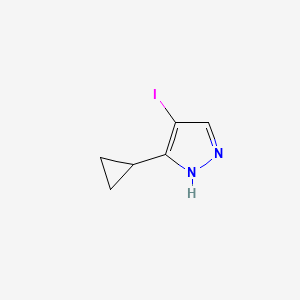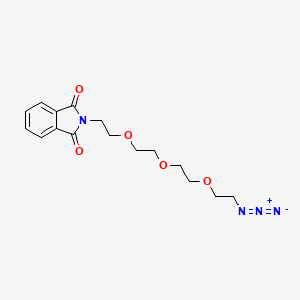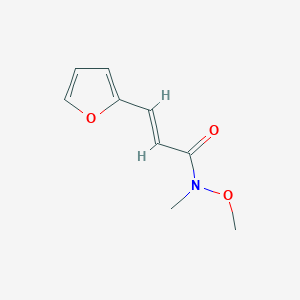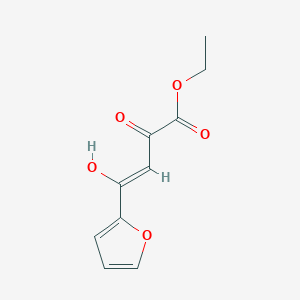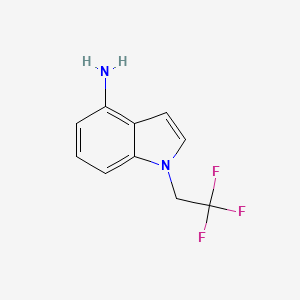
1-(2,2,2-Trifluoroethyl)indol-4-amine
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)indol-4-amine” is a chemical compound with the CAS Number: 1353949-80-0 . It has a molecular weight of 214.19 .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)indol-4-amine” is 1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)indol-4-amine” has a molecular weight of 214.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Friedel–Crafts Reaction for N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines : Electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals using Lewis acids like BF3 leads to the formation of N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This reaction shows high diastereoselective excess when optically active hemiaminals are used (Gong & Kato, 2001).
Aminomethylation of Indoles : The aminomethylation of indoles with N-silyl-N,O-acetal, catalyzed by copper(II) and hafnium(IV) triflate, is used for the facile synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Palladium-Catalyzed Double Amination : A selective protocol for synthesizing 1-substituted 2-(trifluoromethyl)indoles via palladium-catalyzed double amination of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines is employed, allowing the formation of two C-N bonds in one pot (Dong, Zhang, Liu, Tang, Zhong, & Li, 2010).
Applications in Polymer and Material Science
Development of Fluorinated Polyimides : Novel fluorinated polyimides are synthesized using 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane. These polyimides exhibit properties like high solubility in organic solvents, low water uptake, and low dielectric constants, making them suitable for various applications (Chung, Tzu, & Hsiao, 2006).
Synthesis of Trifluoromethyl Indolinols and Indoles : Trifluoromethyl epoxy ethers react with aromatic amines to provide trifluoromethyl indolinols and indoles. These compounds are synthesized in excellent yields and have potential applications in material science (Rodrigues, Bonnet-Delpon, & Bégué, 2001).
Miscellaneous Applications
Synthesis of N-Heterocycles : A method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, is developed. This method is used to create perfluoroalkylated chemical libraries, potentially useful as drug candidates or probe molecules for chemical-biology research (Kawamura, Dosei, Valverde, Ushida, & Sodeoka, 2017).
Synthesis of Secondary Amines Bound to Indole Resin : Efficient protocols for attaching primary amines to indole aldehyde resin are developed. These methods facilitate the mild cleavage of urea, amide, and sulfonamide products from the solid support, which can have varied applications in synthetic chemistry (Bhattacharyya, Gooding, & Labadie, 2003).
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYGNBBLFTFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)indol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3098638.png)
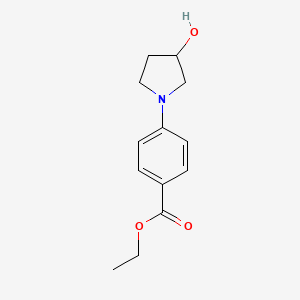
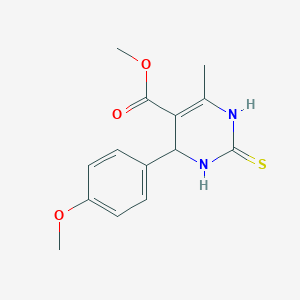
![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)
![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)
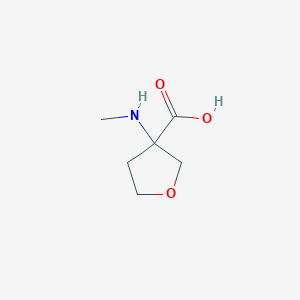
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)
